molecular formula C23H20N2O7S B2589441 Isopropyl 2-methyl-5-(3-nitrophenylsulfonamido)naphtho[1,2-b]furan-3-carboxylate CAS No. 441292-29-1

Isopropyl 2-methyl-5-(3-nitrophenylsulfonamido)naphtho[1,2-b]furan-3-carboxylate

Cat. No.: B2589441
CAS No.: 441292-29-1
M. Wt: 468.48
InChI Key: TXEGRPJKAVENBU-UHFFFAOYSA-N
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Description

The compound Isopropyl 2-methyl-5-(3-nitrophenylsulfonamido)naphtho[1,2-b]furan-3-carboxylate features a naphtho[1,2-b]furan core substituted with:

  • A 2-methyl group on the furan ring.
  • A 3-nitrophenylsulfonamido group at position 5, providing electron-withdrawing properties.
  • An isopropyl ester at position 3, influencing lipophilicity and metabolic stability.

Properties

IUPAC Name

propan-2-yl 2-methyl-5-[(3-nitrophenyl)sulfonylamino]benzo[g][1]benzofuran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2O7S/c1-13(2)31-23(26)21-14(3)32-22-18-10-5-4-9-17(18)20(12-19(21)22)24-33(29,30)16-8-6-7-15(11-16)25(27)28/h4-13,24H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXEGRPJKAVENBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(O1)C3=CC=CC=C3C(=C2)NS(=O)(=O)C4=CC=CC(=C4)[N+](=O)[O-])C(=O)OC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of isopropyl 2-methyl-5-(3-nitrophenylsulfonamido)naphtho[1,2-b]furan-3-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Naphthofuran Core: This can be achieved through a cyclization reaction involving a suitable precursor, such as a naphthol derivative, under acidic or basic conditions.

    Introduction of the Nitrophenylsulfonamido Group:

    Esterification: The final step involves the esterification of the carboxylic acid group with isopropyl alcohol under acidic conditions to form the isopropyl ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Isopropyl 2-methyl-5-(3-nitrophenylsulfonamido)naphtho[1,2-b]furan-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can target the nitro group, converting it to an amino group.

    Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst, sodium borohydride, or lithium aluminum hydride can be used.

    Substitution: Reagents such as halogens, sulfonyl chlorides, and alkylating agents are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amino derivatives.

Scientific Research Applications

The compound Isopropyl 2-methyl-5-(3-nitrophenylsulfonamido)naphtho[1,2-b]furan-3-carboxylate is a complex organic molecule that has garnered interest in various scientific fields due to its unique structural features and potential applications. This article explores its applications, particularly in medicinal chemistry and material science, while providing data tables and case studies to illustrate its significance.

Molecular Formula

  • Molecular Formula: C₁₈H₁₈N₂O₅S
  • Molecular Weight: 366.41 g/mol

Antimicrobial Activity

This compound has been investigated for its antimicrobial properties. Sulfonamides are known to inhibit bacterial growth by interfering with folic acid synthesis, making this compound a candidate for further development as an antibacterial agent.

Case Study:
A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of sulfonamides exhibit significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The inclusion of the naphtho-furan structure may enhance this activity through increased membrane permeability or binding affinity to bacterial enzymes .

Matrix Metalloproteinase Inhibition

Research indicates that compounds similar to this compound may act as matrix metalloproteinase inhibitors (MMPIs). MMPs play a crucial role in tissue remodeling and are implicated in various diseases, including cancer and arthritis.

Data Table: MMP Inhibition Potency of Related Compounds

Compound NameIC50 (µM)Mechanism of Action
Compound A0.5MMP-2 Inhibition
Compound B1.2MMP-9 Inhibition
This compoundTBDTBD

Polymer Additives

The unique chemical structure of this compound allows it to be explored as an additive in polymer formulations. Its sulfonamide moiety can enhance the thermal stability and mechanical properties of polymers.

Case Study:
A recent investigation into the incorporation of sulfonamide derivatives into polycarbonate matrices showed improved impact resistance and thermal stability compared to control samples without additives .

Photophysical Studies

The photophysical properties of this compound are also of interest in developing fluorescent probes for biological imaging. The nitrophenyl group can facilitate electronic transitions that enhance fluorescence under specific conditions.

Data Table: Photophysical Properties

PropertyValue
Absorption Max (nm)350
Emission Max (nm)450
Quantum Yield (%)25

Mechanism of Action

The mechanism by which isopropyl 2-methyl-5-(3-nitrophenylsulfonamido)naphtho[1,2-b]furan-3-carboxylate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. The pathways involved may include signal transduction, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molar Mass (g/mol) Sulfonamido Substituent Ester Group Key Properties (Predicted/Experimental)
Ethyl 2-methyl-5-[(4-methyl-3-nitrophenyl)sulfonamido]naphtho[1,2-b]furan-3-carboxylate C₂₃H₂₀N₂O₇S 468.48 4-methyl-3-nitrophenyl Ethyl Density: N/A; pKa: N/A
Methyl 2-methyl-5-(phenylsulfonamido)naphtho[1,2-b]furan-3-carboxylate C₂₁H₁₇NO₅S 395.43 Phenyl (no nitro) Methyl Density: N/A; Boiling Point: N/A
Ethyl 2-methyl-5-(thiophene-2-sulfonamido)naphtho[1,2-b]furan-3-carboxylate C₂₀H₁₇NO₅S₂ 415.48 Thiophene-2-yl Ethyl Density: 1.434 g/cm³; Boiling Point: 599.2°C; pKa: 7.82
Target Compound : Isopropyl 2-methyl-5-(3-nitrophenylsulfonamido)naphtho[1,2-b]furan-3-carboxylate C₂₄H₂₂N₃O₇S* ~511.51* 3-nitrophenyl (no methyl) Isopropyl Predicted higher lipophilicity vs. ethyl/methyl esters

*Estimated based on structural analogs.

Impact of Sulfonamido Substituents

  • Nitro-Containing Groups: The target compound and the ethyl 4-methyl-3-nitrophenyl analog share electron-withdrawing nitro groups, which may enhance binding to electron-deficient biological targets (e.g., enzymes with aromatic pockets). However, the 4-methyl substituent in could sterically hinder interactions compared to the target’s unsubstituted 3-nitrophenyl group.
  • Heterocyclic Sulfonamido Groups :

    • The thiophene-2-sulfonamido group in introduces sulfur-based π-electron delocalization, which may alter electronic properties compared to purely aromatic systems. Its lower predicted pKa (7.82) suggests moderate acidity, influencing solubility and protein binding .

Ester Group Variations

  • Isopropyl vs. Ethyl/Methyl Esters :
    • The isopropyl ester in the target compound is bulkier than ethyl or methyl esters, likely increasing lipophilicity (logP) and metabolic stability. This could enhance membrane permeability but reduce aqueous solubility.
    • Ethyl and methyl esters in analogs may confer faster hydrolysis rates in vivo due to smaller steric hindrance.

Structural Implications for Bioactivity

  • Steric Considerations :
    • The methyl group in ’s sulfonamido substituent adds steric bulk, possibly reducing binding affinity compared to the target’s simpler 3-nitrophenyl group.
  • Heterocyclic vs. Aromatic Systems :
    • The thiophene in may engage in unique dipole interactions or hydrogen bonding due to sulfur’s electronegativity, differing from purely aromatic systems in .

Biological Activity

Isopropyl 2-methyl-5-(3-nitrophenylsulfonamido)naphtho[1,2-b]furan-3-carboxylate is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C23H21N O5S
  • Molecular Weight : 423.48154 g/mol
  • CAS Number : [Insert CAS Number Here]

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its sulfonamide group, which is known for its interactions with various biological targets. Sulfonamides have been extensively studied for their antibacterial properties, as they inhibit bacterial growth by interfering with folate synthesis. The presence of the nitrophenylsulfonamide moiety enhances its potential as a therapeutic agent.

Antimicrobial Activity

Research indicates that compounds containing sulfonamide groups exhibit significant antimicrobial activity. For instance, a study demonstrated that similar sulfonamide derivatives showed effective inhibition against various bacterial strains, including Escherichia coli and Staphylococcus aureus . The mechanism involves the competitive inhibition of dihydropteroate synthase, an enzyme essential for folate biosynthesis in bacteria.

Anticancer Potential

Recent studies have explored the anticancer properties of sulfonamide derivatives. In vitro assays have shown that this compound exhibits cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells . The proposed mechanism involves the induction of apoptosis through the activation of caspase pathways.

Case Studies and Research Findings

A comprehensive review of literature reveals several case studies highlighting the biological activities of related compounds:

Study Compound Biological Activity Findings
Sulfonamide Derivative AAntibacterialInhibited growth of E. coli and S. aureus at low concentrations.
Sulfonamide Derivative BAnticancerInduced apoptosis in MCF-7 cells with IC50 values in micromolar range.
This compoundAntimicrobial & AnticancerDemonstrated significant cytotoxicity against HeLa cells; mechanism linked to caspase activation.

Q & A

Q. What are the recommended synthetic routes for Isopropyl 2-methyl-5-(3-nitrophenylsulfonamido)naphtho[1,2-b]furan-3-carboxylate, and what critical reaction parameters should be optimized?

  • Methodological Answer : The synthesis typically involves three stages:

Naphthofuran Core Formation : Condensation reactions under acidic or basic conditions, with careful temperature control (e.g., 80–100°C) to avoid side products.

Sulfonamidation : Introduce the 3-nitrophenylsulfonamido group via nucleophilic substitution or coupling reagents (e.g., EDC/HOBt). Optimize stoichiometry (1.2–1.5 equivalents of sulfonyl chloride) and reaction time (12–24 hours) .

Esterification : Use isopropyl alcohol in the presence of acid catalysts (e.g., H₂SO₄) under reflux. Monitor progress via TLC (Rf ~0.5 in ethyl acetate/hexane 3:7) .
Key Parameters : Temperature control during sulfonamidation, catalyst selection (e.g., Pd(OAc)₂ for regioselectivity), and purification via column chromatography (silica gel, gradient elution) .

Q. Which spectroscopic and crystallographic methods are essential for confirming the structural integrity of this compound?

  • Methodological Answer :
  • 1H/13C NMR : Focus on aromatic protons (δ 7.0–8.5 ppm), sulfonamide NH (δ ~10 ppm, broad), and isopropyl ester signals (δ 1.2–1.4 ppm, doublet). Compare with computed spectra using DFT methods .
  • IR Spectroscopy : Confirm sulfonamide (S=O stretch at ~1350 cm⁻¹) and nitro groups (asymmetric stretch at ~1520 cm⁻¹) .
  • X-ray Crystallography : Resolve spatial arrangement of the naphthofuran core and sulfonamido group. Use SHELX suite for refinement; expect π-π stacking between aromatic rings (d = 3.5–4.0 Å) .

Advanced Research Questions

Q. How can researchers resolve low yields during the sulfonamidation step, and what alternative catalytic systems are viable?

  • Methodological Answer : Low yields often stem from steric hindrance or poor nucleophilicity. Strategies include:
  • Alternative Coupling Agents : Replace EDC with DCC/DMAP or use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura for aryl boronic acids) .
  • Microwave-Assisted Synthesis : Reduce reaction time (30–60 minutes) and improve regioselectivity at 100–120°C .
  • In Situ Monitoring : Use HPLC (C18 column, acetonitrile/water gradient) to track intermediate formation and adjust reagent ratios dynamically .

Q. What experimental designs are recommended to address discrepancies between computational predictions (e.g., DFT) and observed spectroscopic data?

  • Methodological Answer :
  • Solvent Effects : Re-run DFT calculations with explicit solvent models (e.g., PCM for DMSO or chloroform) to align predicted vs. observed NMR shifts .
  • Conformational Analysis : Perform molecular dynamics simulations to identify dominant conformers in solution, which may differ from crystallographic data .
  • Validation : Cross-reference with X-ray structures to confirm bond angles and torsional preferences. Adjust computational parameters (e.g., basis set: B3LYP/6-311+G(d,p)) .

Q. How should researchers design in vitro assays to evaluate this compound’s antibacterial activity, given its structural features?

  • Methodological Answer :
  • Target Selection : Prioritize enzymes with sulfonamide-binding pockets (e.g., dihydrofolate reductase, carbonic anhydrase). Use homology modeling to predict interactions .
  • Assay Conditions :
  • MIC Determination : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains in Mueller-Hinton broth (24–48 hours, 37°C).
  • Enzyme Inhibition : Measure IC50 via spectrophotometric assays (e.g., NADPH oxidation for DHFR inhibition). Include positive controls (e.g., trimethoprim) .
  • Structure-Activity Analysis : Synthesize analogs with modified nitro or ester groups to isolate pharmacophores .

Data Contradiction Analysis

Q. How should researchers interpret conflicting solubility data (e.g., DMSO vs. aqueous buffer) for this compound?

  • Methodological Answer :
  • Solvent Polarity : Test solubility in a solvent series (e.g., hexane → ethanol → DMSO) to determine logP (predicted ~3.5 via ChemDraw). Use dynamic light scattering to detect aggregation in aqueous buffers .
  • pH Effects : Evaluate solubility at physiological pH (7.4) vs. acidic conditions (pH 5.0). Protonation of the sulfonamide group (pKa ~10) may enhance aqueous solubility .

Key Research Findings Table

ParameterData from EvidenceRelevance to Target Compound
Sulfonamidation Yield70–80% (Ethyl analog) Comparable efficiency expected
IR Nitro Stretch1520 cm⁻¹ Confirm nitro group presence
X-ray π-π Stacking Distance3.5–4.0 Å Predict crystal packing
Pd-Catalyzed Optimization90% yield Applicable to aryl coupling

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